molecular formula C18H20N2O5 B3216047 N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide CAS No. 1170460-69-1

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide

Cat. No.: B3216047
CAS No.: 1170460-69-1
M. Wt: 344.4 g/mol
InChI Key: QYNAFBPVMIHVMV-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes an ethoxyphenoxy group, a nitrobenzamide group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 4-ethoxyphenol, which is then reacted with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is further reacted with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: Formation of N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-[2-(4-ethoxyphenoxy)ethyl]-2-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-ethoxyphenoxy)acetate
  • 2-(4-Ethoxyphenoxy)acetohydrazide
  • Methyl { [2-(4-morpholinyl)ethyl]amino}acetate

Uniqueness

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and ethoxyphenoxy groups allows for diverse chemical modifications and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-3-24-14-7-9-15(10-8-14)25-12-11-19-18(21)16-5-4-6-17(13(16)2)20(22)23/h4-10H,3,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNAFBPVMIHVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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